molecular formula C30H21NO B13641286 N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13641286
M. Wt: 411.5 g/mol
InChI Key: SIWAWZHYIWHTCM-UHFFFAOYSA-N
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Description

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is an aromatic amine compound that features a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal complex catalysis is common in these processes to facilitate the formation of the dibenzofuran core .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural configuration, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as OLEDs and as a potential therapeutic agent .

Properties

Molecular Formula

C30H21NO

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-dibenzofuran-1-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-12-29-30(26)27-9-4-5-11-28(27)32-29/h1-20,31H

InChI Key

SIWAWZHYIWHTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C5C6=CC=CC=C6OC5=CC=C4

Origin of Product

United States

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